molecular formula C13H29ISn B1310542 Tributyl(iodomethyl)stannane CAS No. 66222-29-5

Tributyl(iodomethyl)stannane

Cat. No.: B1310542
CAS No.: 66222-29-5
M. Wt: 431 g/mol
InChI Key: XEKIDGIZQAEOKB-UHFFFAOYSA-N
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Description

Tributyl(iodomethyl)stannane is an organotin compound with the molecular formula C13H29ISn. It is a versatile reagent used in organic synthesis, particularly in radical reactions. The compound is characterized by the presence of a tin atom bonded to three butyl groups and one iodomethyl group, making it a valuable intermediate in various chemical processes .

Biochemical Analysis

Biochemical Properties

Tributyl(iodomethyl)stannane plays a significant role in biochemical reactions, particularly in radical-mediated processes. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to participate in radical reductions, where it acts as a reducing agent. The compound’s interaction with enzymes such as reductases and oxidases facilitates these reactions. Additionally, this compound can form complexes with proteins, influencing their structure and function .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound can induce oxidative stress in cells, leading to alterations in signaling pathways such as the MAPK and NF-κB pathways. These changes can result in modified gene expression profiles and metabolic shifts, impacting cell survival, proliferation, and apoptosis .

Molecular Mechanism

The molecular mechanism of action of this compound involves its ability to generate free radicals. These radicals can interact with biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound’s binding interactions with enzymes and proteins are crucial for its biochemical activity. For example, it can inhibit the activity of certain enzymes by forming covalent bonds with their active sites, thereby altering their catalytic functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade over time, leading to the formation of byproducts that may have different biochemical activities. Long-term exposure to the compound can result in cumulative effects on cells, including persistent oxidative stress and altered cellular metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and can be used to study its biochemical properties. At high doses, this compound can induce toxic effects, including organ damage and impaired physiological functions. Threshold effects have been observed, where the compound’s impact on biological systems becomes more pronounced beyond certain dosage levels .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It can influence metabolic flux and metabolite levels by participating in redox reactions and other biochemical processes. The compound’s interaction with metabolic enzymes can lead to changes in the production and utilization of key metabolites, affecting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in specific cellular compartments. The distribution of this compound can influence its biochemical activity and impact on cellular functions .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. Its localization within subcellular structures such as the mitochondria, endoplasmic reticulum, and nucleus can affect its interactions with biomolecules and its overall biochemical effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

Tributyl(iodomethyl)stannane can be synthesized through the reaction of tributyltin hydride with iodomethane. The reaction typically occurs under mild conditions, often in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The general reaction scheme is as follows:

Bu3SnH+CH3IBu3SnCH2I+H2\text{Bu}_3\text{SnH} + \text{CH}_3\text{I} \rightarrow \text{Bu}_3\text{SnCH}_2\text{I} + \text{H}_2 Bu3​SnH+CH3​I→Bu3​SnCH2​I+H2​

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Tributyl(iodomethyl)stannane undergoes various types of chemical reactions, including:

    Radical Reactions: It is commonly used in radical reactions, such as the Barton-McCombie deoxygenation and radical cyclizations.

    Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles, leading to the formation of new carbon-tin bonds.

Common Reagents and Conditions

    Radical Initiators: Azobisisobutyronitrile (AIBN) is often used as a radical initiator in reactions involving this compound.

    Solvents: Organic solvents such as toluene and dichloromethane are commonly used to dissolve the reactants and facilitate the reactions.

Major Products Formed

Scientific Research Applications

Tributyl(iodomethyl)stannane has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its iodomethyl group, which allows for specific radical and substitution reactions that are not possible with other organotin compounds. This makes it a valuable reagent in organic synthesis and industrial applications .

Properties

IUPAC Name

tributyl(iodomethyl)stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C4H9.CH2I.Sn/c3*1-3-4-2;1-2;/h3*1,3-4H2,2H3;1H2;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEKIDGIZQAEOKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)CI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H29ISn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60446263
Record name Stannane, tributyl(iodomethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60446263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

430.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66222-29-5
Record name Stannane, tributyl(iodomethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60446263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tributyl(iodomethyl)stannane
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To a mixture of triphenylphosphine (70 g, 0.27 mol) and tetrahydrofuran (500 mL) was added dropwise a mixture of N-iodosuccinimide (60 g, 0.27 mol) and tetrahydrofuran (500 mL) at 0° C., and then the reaction mixture was stirred for 30 minutes at 0° C. To this mixture was added dropwise tributylstannyl-methanol (71 g, 0.22 mol) described in Manufacturing Example 197-2-1 at 0° C., and then the reaction mixture was stirred for 20 minutes at 0° C. The reaction mixture was stirred overnight at room temperature. Diethyl ether and water were added to the reaction mixture, and the organic layer was separated. The organic layer was washed first with a saturated sodium thiosulfate aqueous solution and then with saturated aqueous sodium chloride. The organic layer was separated, and was concentrated under a reduced pressure. Heptane (400 mL) was added to the residue and filtered. The solvent in the filtrate was evaporated under a reduced pressure, and the residue was purified by silica gel column chromatography (heptane) to obtain the title compound (90 g, 94%).
Quantity
70 g
Type
reactant
Reaction Step One
Quantity
500 mL
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reactant
Reaction Step One
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60 g
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
reactant
Reaction Step Two
Quantity
71 g
Type
reactant
Reaction Step Three
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Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
94%
Customer
Q & A

Q1: How is Tributyl(iodomethyl)stannane utilized in synthesizing complex molecules?

A1: this compound acts as a reagent in Stille cross-coupling reactions, facilitating the formation of new carbon-carbon bonds. [, ] This reaction is particularly useful in synthesizing analogues of pharmaceutical compounds, as demonstrated by its application in creating Doravirine analogues, a potential HIV NNRTI. [] This method provides a practical route to introduce diverse aryl groups onto the target molecule.

Q2: Can you elaborate on the specific advantages of using this compound in synthesizing substituted thiomorpholines?

A2: this compound offers a unique approach to synthesizing N-unprotected, 3-substituted thiomorpholines. [] Traditional methods for constructing such heterocycles often involve laborious procedures and may not be compatible with sensitive functional groups. This compound, via the SnAP reagent strategy, utilizes a radical cyclization approach. This method employs readily available aldehydes as starting materials and provides a direct route to the desired N-unprotected thiomorpholines. []

Q3: What are the limitations or challenges associated with using this compound in organic synthesis?

A3: While this compound is a valuable tool, its use presents certain challenges. The radical cyclization strategy, for instance, relies on controlling the reactivity of the imine intermediate, which can be unpredictable. [] Additionally, as with many organotin compounds, this compound may present toxicity concerns, necessitating careful handling and disposal. []

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